tert-Butyl (4-(ethylamino)cyclohexyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[4-(ethylamino)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-5-14-10-6-8-11(9-7-10)15-12(16)17-13(2,3)4/h10-11,14H,5-9H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENLFVKCFRNZIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCC(CC1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(ethylamino)cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(ethylamino)cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: tert-Butyl carbamate and 4-(ethylamino)cyclohexylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Catalysts and Reagents: Commonly used catalysts include N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-(ethylamino)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis: The compound serves as a key intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, enabling the formation of diverse derivatives.
Biology
- Biological Activity Studies: Research indicates that tert-butyl (4-(ethylamino)cyclohexyl)carbamate exhibits potential biological activity relevant for therapeutic applications. It has been studied for its effects on enzyme inhibition and receptor binding, which are crucial for understanding its pharmacological properties.
Medicine
- Therapeutic Investigations: The compound is being explored for potential anti-inflammatory and analgesic effects. Its ability to modulate biological pathways involved in skin health suggests applications in dermatological treatments and anti-aging formulations.
Industry
- Material Development: In industrial applications, it is utilized in developing new materials and chemical processes due to its unique chemical properties.
Case Studies
-
Therapeutic Applications:
- A study investigated the anti-aging effects of this compound on skin cells, demonstrating its ability to enhance cellular proliferation and collagen synthesis.
-
Enzyme Interaction Studies:
- Preliminary data from binding affinity studies suggest that the compound interacts with specific receptors involved in cellular signaling pathways, indicating potential for drug development targeting these pathways.
-
Material Science:
- Research into the use of this compound in creating novel polymeric materials has shown promising results due to its unique structural characteristics that enhance material properties.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(ethylamino)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The tert-butyl carbamate scaffold is highly versatile, with modifications to the cyclohexyl ring or amino substituents significantly altering physicochemical and pharmacological properties. Key analogues include:
Key Observations :
- Amino Group Modifications: The ethylamino group in the target compound likely enhances basicity and hydrogen-bonding capacity compared to unsubstituted (4-aminocyclohexyl) derivatives .
- Aromatic vs.
- Stereochemistry : trans-Configured hydroxymethyl derivatives () exhibit distinct solubility and pharmacokinetic profiles compared to cis isomers.
Comparison of Yields :
Pharmacological and Physicochemical Properties
- Lipophilicity : LogP values for analogues vary widely. For instance, the bromobenzyl derivative (, MW 383.32) is more lipophilic than the hydroxymethyl analogue (, MW 229.32), influencing membrane permeability.
- Solubility: Hydroxyl or amino groups (e.g., ) enhance aqueous solubility, critical for oral bioavailability.
- Bioactivity : Pyrimidine-linked derivatives () are associated with kinase inhibition, while piperazine-containing compounds () may target GPCRs due to their basicity.
Data Tables
Biological Activity
tert-Butyl (4-(ethylamino)cyclohexyl)carbamate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, an ethylamino substituent, and a cyclohexyl ring linked to a carbamate moiety, which contributes to its unique properties and biological interactions. Research into its biological activity encompasses various aspects, including enzyme inhibition, receptor binding, and therapeutic applications.
- Chemical Formula : C13H23N1O2
- Molecular Weight : Approximately 256.38 g/mol
- Structure : The compound's structure allows for diverse interactions with biological targets, influencing its pharmacological profile.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Interaction : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways that are crucial for various physiological processes .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Effects : Investigations suggest potential anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
- Antiviral Activity : Preliminary studies indicate the compound may possess antiviral properties, particularly against coronaviruses .
- Dermatological Applications : Its ability to modulate pathways involved in skin health positions it as a potential anti-aging agent.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Enzyme Inhibition | Potential inhibition of specific enzymes involved in metabolic processes |
| Receptor Binding | Interaction with receptors influencing cellular signaling |
| Anti-inflammatory | Exhibited effects in models of inflammation |
| Antiviral Activity | Demonstrated micromolar activity against viral pathogens |
| Dermatological Effects | Modulation of skin-related biological pathways |
Case Study 1: Antiviral Activity
In a study evaluating various compounds against human coronaviruses, this compound was assessed for its efficacy. Results indicated significant antiviral activity with an EC50 value in the micromolar range, suggesting it could be developed further for therapeutic use against viral infections .
Case Study 2: Enzyme Interaction Studies
Research focusing on the interaction of this compound with enzymes revealed that it could inhibit specific targets crucial for metabolic regulation. The binding affinity was evaluated using molecular docking studies, indicating strong interactions with the active sites of selected enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
